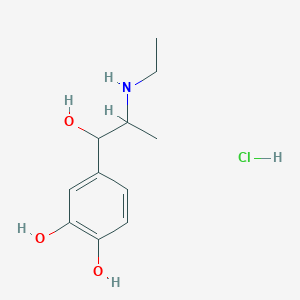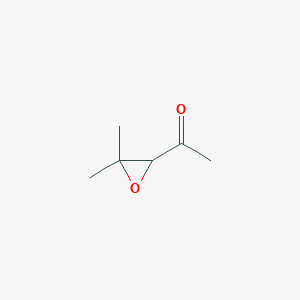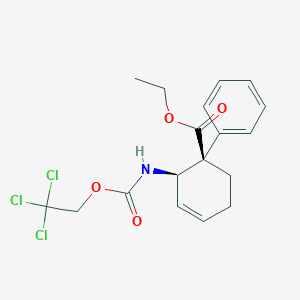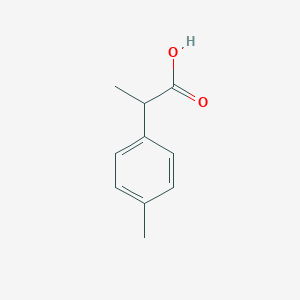
2-(4-Methylphenyl)propanoic acid
Overview
Description
2-(4-Methylphenyl)propanoic acid, also known as Methylphenylpropionic acid (MPPA), is a white crystalline solid that is widely used in the pharmaceutical, agricultural, and food industries. It is also used as an intermediate in the synthesis of other compounds. MPPA has a wide range of applications due to its unique properties and can be used in a variety of ways, from being a flavoring agent in food products to being a precursor in the synthesis of pharmaceuticals.
Scientific Research Applications
1. Catalyst Influence in Synthesis
2-(4-Methylphenyl)propanoic acid has been synthesized using a zinc acetate catalyst and cuprous chloride as a promoter. The study examined the effect of catalyst amount, reaction temperature, and time, achieving a maximum yield of 89% under specific conditions (He Chong-heng, 2010).
2. Enantioseparation by Countercurrent Chromatography
Enantioseparation of this compound has been achieved using countercurrent chromatography, with recovery rates and purity for enantiomers ranging from 80%-83% and 97.0%-98.0%, respectively. This indicates the compound's potential for enantioselective applications (Yang Jin et al., 2020).
3. Investigation in New Phenolic Compounds
This compound has been included in research focusing on new phenolic compounds derived from the tender leaves of Eucommia ulmoides Oliv. These compounds were evaluated for their anti-inflammatory activities (Xiaolei Ren et al., 2021).
4. Influence of Substituents in Enantiorecognition
Research on the enantioseparation of racemic 2-(substituted phenyl)propanoic acids, including this compound, focused on the influence of substituents on the benzene ring in enantiorecognition. The findings suggest the impact of electron-donating and withdrawing groups on enantioselectivity (Shengqiang Tong et al., 2016).
5. Role in Chiral Separation Techniques
Studies have been conducted on the reverse phase high-performance liquid chromatography method for separating stereo isomers of structurally similar compounds, demonstrating the application of this compound in advanced chiral separation techniques (Prakash M Davadra et al., 2011).
Safety and Hazards
2-(4-Methylphenyl)propanoic acid is classified as a hazardous chemical. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
2-(4-Methylphenyl)propanoic acid, also known as α,4-Dimethylphenylacetic acid, is a pharmaceutical secondary standard and certified reference material . It is an impurity of Ibuprofen , a nonsteroidal anti-inflammatory drug (NSAID) that works by reducing hormones that cause inflammation and pain in the body . .
Mode of Action
As an impurity of ibuprofen , it might share some similar interactions with its targets. Ibuprofen works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins, substances in the body that cause inflammation and pain .
Biochemical Pathways
As an impurity of ibuprofen , it might be involved in the arachidonic acid pathway, where it could potentially inhibit the COX enzymes, thereby reducing the production of prostaglandins .
Pharmacokinetics
As an impurity of ibuprofen , it might share some similar pharmacokinetic properties. Ibuprofen is rapidly absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
As an impurity of ibuprofen , it might share some similar effects. Ibuprofen reduces inflammation and pain in the body by inhibiting the production of prostaglandins .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its action and stability .
properties
IUPAC Name |
2-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYOFXPLHVSIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50917912 | |
| Record name | 2-(4-Methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50917912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938-94-3 | |
| Record name | 2-(4-Tolyl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50917912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,4-Dimethylphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-METHYLPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1635C8OCXW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient synthetic method for 2-(4-Methylphenyl)propanoic acid based on current research?
A1: Recent studies highlight a two-step synthesis as a highly efficient method for obtaining this compound. The process involves a Friedel-Crafts reaction of 2-chloropropionyl chloride to yield 2-chloro-1-(4-methylphenyl)-1-propanone, followed by a ketalization reaction using neopentyl glycol and p-toluenesulfonic acid as a catalyst in toluene. This intermediate is then subjected to hydrolysis in the presence of zinc oxide and cuprous oxide catalysts, and finally acidified to obtain this compound []. This method boasts a high yield, reaching up to 89% under optimized conditions [, ].
Q2: How do substituents on the aromatic ring of 2-phenylpropanoic acid derivatives affect their enantioseparation?
A2: Research indicates that the presence and nature of substituents on the aromatic ring of 2-phenylpropanoic acid derivatives significantly influence their enantioseparation using high-speed countercurrent chromatography with substituted β-cyclodextrin as the chiral selector []. Specifically, electron-donating groups on the benzene ring, like a methyl group in this compound, have shown higher enantiorecognition compared to derivatives with electron-withdrawing groups []. This suggests that manipulating the electronic properties of the aromatic ring through substituents can be a valuable strategy for optimizing enantioseparation processes.
Q3: What are the key factors affecting the yield of this compound in the rearrangement reaction of its ketal?
A3: The yield of this compound during the rearrangement of its ketal is significantly influenced by the reaction conditions. Studies have identified the amount of catalyst, reaction temperature, and reaction time as crucial factors [, ]. For instance, using zinc acetate as the major catalyst and cuprous chloride as the promoter, a maximum yield of 89% was achieved with specific amounts of each catalyst, a temperature of 140°C, and a reaction time of 4.5 hours [, ]. These findings underscore the importance of careful optimization of reaction parameters to maximize the yield of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

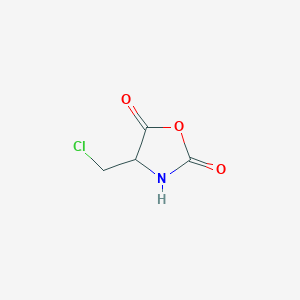
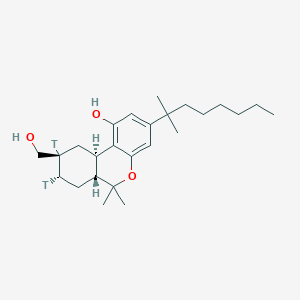
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)

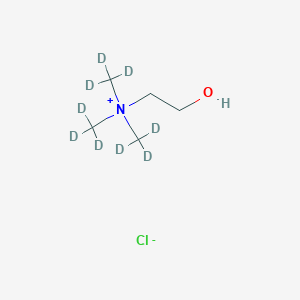
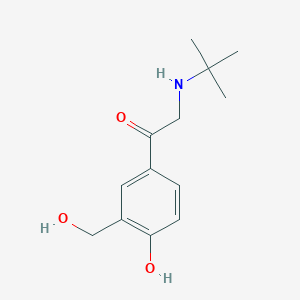
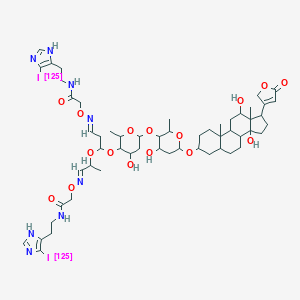

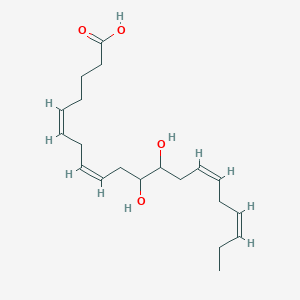
![2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B130709.png)
